2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-15-4-5-18(12-16(15)2)13-29-24(32)23-21(10-11-34-23)28(25(29)33)14-22(31)27-20-8-6-19(7-9-20)26-17(3)30/h4-12,21,23H,13-14H2,1-3H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDJVQATKMUDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide is a thienopyrimidine derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial activity, cytotoxicity, and other pharmacological effects.
- Molecular Formula : C22H24N4O3S
- Molecular Weight : 428.52 g/mol
- CAS Number : 1252852-74-6
- Structure : The compound features a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological activity.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- A study on similar compounds demonstrated potent antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
- The minimum inhibitory concentration (MIC) for effective compounds in the thienopyrimidine class was reported to be low, suggesting high efficacy against tested microbial strains.
Cytotoxicity and Anticancer Potential
The compound's structural features may also confer anticancer properties:
- Compounds with similar thienopyrimidine structures have shown cytotoxic effects in various cancer cell lines. For example, derivatives were tested against acute leukemia cell lines and displayed significant growth inhibition .
- The mechanism of action often involves the induction of apoptosis in cancer cells, potentially through the inhibition of critical signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activities : Many thienopyrimidines act as inhibitors of key enzymes involved in cellular proliferation and survival.
- Interference with Nucleic Acid Synthesis : The structural similarity to nucleobases allows these compounds to interact with DNA and RNA synthesis pathways.
- Modulation of Signal Transduction Pathways : Some studies suggest that these compounds can modulate pathways like MAPK/ERK, which are crucial for cell growth and differentiation .
Case Studies
Several studies provide insights into the biological activities of related compounds:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide exhibit promising anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : Certain thieno[3,2-d]pyrimidine derivatives selectively inhibit protein kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
A study demonstrated that a related compound showed significant activity against colon carcinoma HCT-116 cells with an IC50 value of 6.2 µM . This underscores the potential of thieno[3,2-d]pyrimidine derivatives as anticancer agents.
Antimicrobial Properties
The antimicrobial activity of thieno[3,2-d]pyrimidine derivatives has also been explored. Compounds derived from this class have exhibited effectiveness against various bacterial strains and fungi. For example:
- Antibacterial Activity : Some derivatives have shown comparable efficacy to standard antibiotics like streptomycin.
- Antifungal Activity : Certain compounds displayed superior antifungal activity compared to established antifungal agents .
Synthetic Pathways
The synthesis of 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide typically involves multi-step reactions starting from simpler precursors. The general synthetic approach includes:
- Formation of Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate thioketones and amines.
- Substitution Reactions : The introduction of acetamido and other functional groups is performed via nucleophilic substitution methods.
These synthetic strategies are crucial for optimizing the pharmacological properties of the resultant compounds.
Case Study 1: Cancer Cell Line Testing
In a study assessing the anticancer efficacy of thieno[3,2-d]pyrimidine derivatives, researchers synthesized several analogs and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that specific substitutions on the thieno[3,2-d]pyrimidine scaffold significantly enhanced their potency against breast and colon cancer cells .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of synthesized thieno[3,2-d]pyrimidine derivatives. The study utilized standard antimicrobial susceptibility testing methods to evaluate their effectiveness against Gram-positive and Gram-negative bacteria. Notably, certain compounds demonstrated remarkable activity against resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural Comparison of Thieno-Pyrimidine Derivatives
Key Observations :
- The acetamide side chain is conserved across analogs but varies in terminal groups (e.g., 4-acetamidophenyl vs. 4-methylpyridinyl in ).
- Synthetic Routes : Similar compounds are synthesized via nucleophilic substitution (e.g., thio-pyrimidine with chloroacetamide in ) or Suzuki coupling (e.g., boronate intermediates in ).
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : The target compound’s predicted LogP (~3.5) is lower than Example 83’s (5.2) , suggesting better aqueous solubility.
- Thermal Stability : Example 83’s high melting point (302–304°C) indicates strong crystalline packing, whereas the target compound’s stability remains uncharacterized.
Bioactivity and Target Profiling
- Mode of Action: Thieno-pyrimidines often target kinases or DNA repair enzymes. The acetamide group’s hydrogen-bonding capacity is critical for ATP-binding pocket interactions .
- Bioactivity Clustering: Compounds with thieno-pyrimidine cores cluster by bioactivity profiles, suggesting shared targets (e.g., tyrosine kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
